Cas no 59210-12-7 (4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one)

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a cyclic ketone derivative featuring a substituted cyclohexanone core with a 2-methylpropanoyl functional group at the 2-position and geminal dimethyl groups at the 4-position. This structure imparts steric and electronic properties that make it a valuable intermediate in organic synthesis, particularly for constructing complex cyclic frameworks. Its reactivity is influenced by the carbonyl group and the adjacent acyl substituent, enabling selective transformations such as alkylations, condensations, or further functionalizations. The compound’s defined stereochemistry and stability under controlled conditions enhance its utility in pharmaceutical and fine chemical applications, where precise molecular architecture is critical.
4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one structure
59210-12-7 structure
Product Name:4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one
CAS No:59210-12-7
MF:C12H20O2
MW:196.286004066467
CID:5699249
PubChem ID:21319313
Update Time:2025-10-31

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • CS-0348321
    • 2-Isobutyryl-4,4-dimethylcyclohexan-1-one
    • 59210-12-7
    • SCHEMBL11516575
    • EN300-1125086
    • 4,4-dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one
    • AKOS013739133
    • Cyclohexanone, 4,4-dimethyl-2-(2-methyl-1-oxopropyl)-
    • 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one
    • Inchi: 1S/C12H20O2/c1-8(2)11(14)9-7-12(3,4)6-5-10(9)13/h8-9H,5-7H2,1-4H3
    • InChI Key: UWFPISHYJFBELU-UHFFFAOYSA-N
    • SMILES: C1(=O)CCC(C)(C)CC1C(=O)C(C)C

Computed Properties

  • Exact Mass: 196.146329876g/mol
  • Monoisotopic Mass: 196.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 0.952±0.06 g/cm3(Predicted)
  • Boiling Point: 279.9±23.0 °C(Predicted)
  • pka: 10.90±0.40(Predicted)

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one Pricemore >>

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Additional information on 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one

Introduction to 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one (CAS No. 59210-12-7) and Its Emerging Applications in Chemical Biology

4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one, identified by the Chemical Abstracts Service registry number 59210-12-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ketone derivative, characterized by its cyclohexane backbone substituted with methyl and isobutyryl groups, exhibits a unique combination of physicochemical properties that make it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one consists of a cyclohexanone core functionalized at the 2-position with an isobutyryl group (CH₃CH(CH₃)CO-) and two methyl groups at the 4-position. This arrangement imparts a rigid conformational framework, which is advantageous for designing molecules with specific biological activities. The presence of both electron-withdrawing carbonyl and alkyl groups enhances its solubility in both polar and nonpolar solvents, making it a versatile intermediate in organic synthesis.

In recent years, 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has been explored as a key intermediate in the synthesis of bioactive molecules. Its cyclohexane ring can serve as a privileged scaffold for generating pharmacophores that interact with biological targets. For instance, derivatives of this compound have been investigated for their potential as modulators of enzyme activity and as scaffolds for small-molecule drugs targeting neurological disorders. The structural motif is particularly relevant in the development of GABA receptor modulators, where the rigid bicyclic system mimics natural ligands.

One of the most compelling aspects of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is its role in the synthesis of chiral compounds. The stereochemistry at the cyclohexane ring allows for the preparation of enantiomerically pure derivatives, which are crucial for many pharmaceutical applications. Researchers have leveraged this property to develop novel catalysts and asymmetric synthesis strategies that enhance the efficiency of producing enantiomerically enriched compounds. These advances are particularly important in drug development, where the pharmacological activity of a molecule is often highly dependent on its stereochemical configuration.

Recent studies have also highlighted the utility of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one in materials science. Its ability to form stable complexes with other molecules makes it an excellent candidate for use in polymer chemistry and supramolecular assemblies. For example, researchers have utilized this compound to develop novel polymers with enhanced mechanical properties and biodegradability. These materials are being explored for applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds.

The pharmacological potential of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has been further underscored by its incorporation into several lead compounds under investigation for therapeutic applications. Its structural features allow it to interact with a variety of biological targets, including receptors and enzymes involved in inflammation and pain signaling. Preclinical studies have demonstrated that certain derivatives exhibit promising efficacy in models of chronic pain and inflammatory diseases. These findings highlight the compound's potential as a starting point for developing new-generation therapeutics.

The synthesis of 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has been optimized to ensure high yield and purity, making it readily available for further functionalization. Modern synthetic methodologies, including transition metal-catalyzed reactions and enzymatic approaches, have been employed to streamline its preparation. These advancements not only facilitate research but also make large-scale production more feasible for industrial applications.

As interest in sustainable chemistry grows, 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has been incorporated into green chemistry initiatives aimed at reducing waste and improving reaction efficiencies. Researchers are exploring biocatalytic routes to its synthesis, which minimize hazardous byproducts and energy consumption. Such efforts align with global trends toward environmentally responsible chemical manufacturing.

The future prospects for 4,4-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one are promising, with ongoing research uncovering new applications across multiple disciplines. Its unique structural features make it an ideal candidate for further exploration in medicinal chemistry, materials science, and catalysis. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand even further.

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